1-(5-Hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one
Description
1-(5-Hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, characterized by its unique structure, has garnered significant interest in various fields of scientific research.
Properties
IUPAC Name |
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-6(13)4-10-11(12(15)16)8-5-7(14)2-3-9(8)17-10/h2-3,5,14H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJUNQLJIOTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one typically involves several steps:
One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative Cyclization of o-Hydroxybenzyl Ketones: Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysis is also a common method.
Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various cellular processes . For example, its antibacterial activity is linked to its ability to inhibit bacterial enzymes, while its anti-tumor activity involves the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(5-Hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
